molecular formula C19H15N5O7S B2803164 4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450336-45-5

4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2803164
CAS No.: 450336-45-5
M. Wt: 457.42
InChI Key: ZAQNHHUODUKKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole scaffold substituted with nitro groups at the 3-position of the benzamide and the 4-position of the phenyl ring. Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and visualization software such as ORTEP-3 for thermal ellipsoid plots .

Properties

IUPAC Name

4-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O7S/c1-11-2-3-12(8-17(11)24(28)29)19(25)20-18-15-9-32(30,31)10-16(15)21-22(18)13-4-6-14(7-5-13)23(26)27/h2-8H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQNHHUODUKKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives of the thieno[3,4-c]pyrazole family. A notable analogue is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) , which differs in three key aspects:

Substituents : The target compound has nitro groups at two positions, whereas the analogue has a bromo substituent on the benzamide and a methyl group on the phenyl ring.

Core Functionalization : The analogue lacks the 5,5-dioxido sulfone group, instead featuring a 5-oxo (ketone) group.

Electron-Withdrawing Effects : Nitro groups are stronger electron-withdrawing groups compared to bromo, influencing reactivity and electronic properties.

Comparative Data Table

Property Target Compound 4-Bromo Analogue
Molecular Weight ~509.4 g/mol (calculated) ~468.3 g/mol (reported)
Key Substituents 3-nitro (benzamide), 4-nitro (phenyl), 5,5-dioxido (thienopyrazole) 4-bromo (benzamide), 4-methyl (phenyl), 5-oxo
Polarity High (due to nitro and sulfone groups) Moderate (bromo and ketone groups)
Solubility Likely low in non-polar solvents; enhanced in DMSO or DMF Reported solubility data unavailable
Potential Applications Kinase inhibition, high-energy materials (nitro groups) Unknown (limited literature)

Research Findings and Analysis

Crystallographic Insights :

  • The sulfone group in the target compound may improve crystallinity compared to the 5-oxo analogue, as sulfones often form stable crystal lattices. Refinement using SHELXL would resolve such structural details.
  • ORTEP-3 visualizations would highlight conformational differences, such as planarity deviations caused by nitro vs. bromo substituents.

The sulfone group increases acidity at adjacent protons, which could influence binding interactions in biological systems.

Biological Implications :

  • Nitro groups are associated with antimicrobial or antiproliferative activity in analogues, but toxicity concerns (e.g., mutagenicity) may limit therapeutic use.
  • The bromo analogue’s bioactivity remains uncharacterized, though bromine’s hydrophobic volume might favor protein-binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.